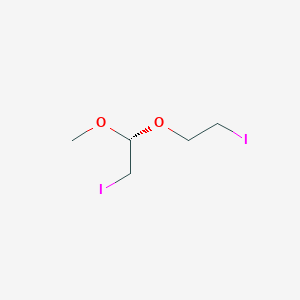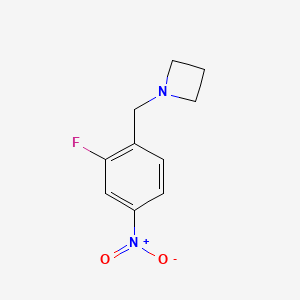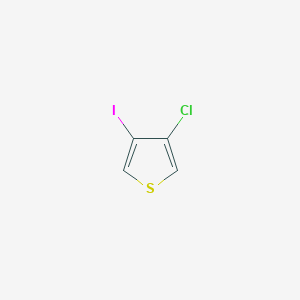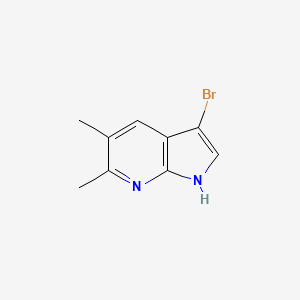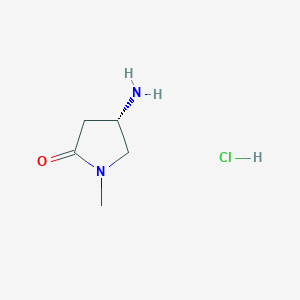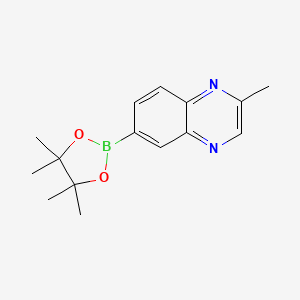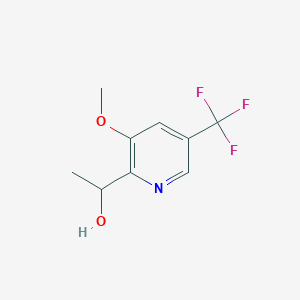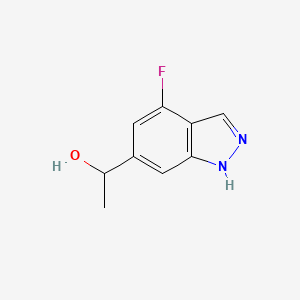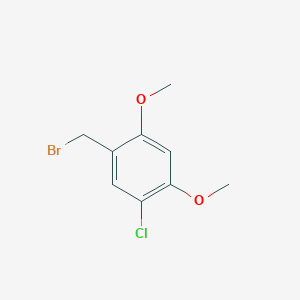
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2 It is a derivative of benzene, featuring bromomethyl, chloro, and dimethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 5-chloro-2,4-dimethoxybenzyl alcohol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the chloro and dimethoxy substituents.
1-Bromo-2,4-dimethoxybenzene: Similar but lacks the chloro substituent.
5-Chloro-2,4-dimethoxybenzyl Alcohol: Precursor in the synthesis of 1-(Bromomethyl)-5-chloro-2,4-dimethoxybenzene.
Uniqueness
This compound is unique due to the presence of both chloro and dimethoxy groups, which influence its reactivity and the types of reactions it can undergo. These substituents also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H10BrClO2 |
|---|---|
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
1-(bromomethyl)-5-chloro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
PQSQXWGIDFMSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CBr)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



